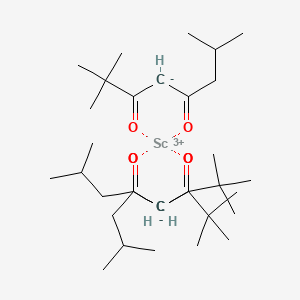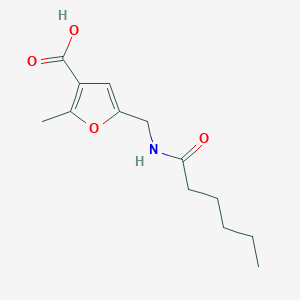![molecular formula C17H30O B14890369 Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a cyclohexyl group, a trimethylbicycloheptane core, and a methanol functional group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and specific solvents like tetrahydrofuran for the Diels-Alder reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form. The use of automated systems and advanced analytical techniques ensures the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclohexyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[311]heptane-3-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine
The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific enzymes and receptors. This makes it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- cis-Myrtanol
- trans-Myrtanol
- (E)-Myrtanol
Uniqueness
Compared to similar compounds, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[311]heptane-3-methanol is unique due to its specific stereochemistry and functional groups
特性
分子式 |
C17H30O |
|---|---|
分子量 |
250.4 g/mol |
IUPAC名 |
cyclohexyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C17H30O/c1-11-14(9-13-10-15(11)17(13,2)3)16(18)12-7-5-4-6-8-12/h11-16,18H,4-10H2,1-3H3/t11-,13+,14+,15+,16?/m0/s1 |
InChIキー |
CBDKAEIKOBMOCQ-YZDKCICGSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3CCCCC3)O |
正規SMILES |
CC1C(CC2CC1C2(C)C)C(C3CCCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



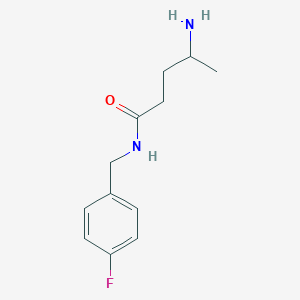
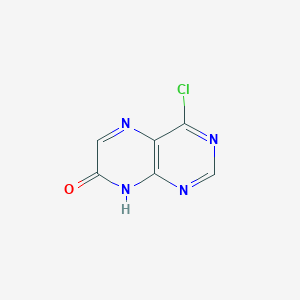


![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
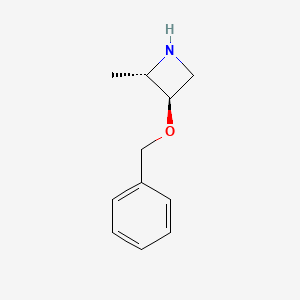
![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
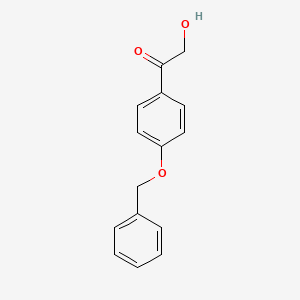
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)

